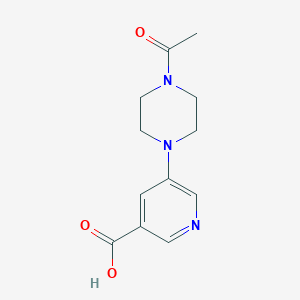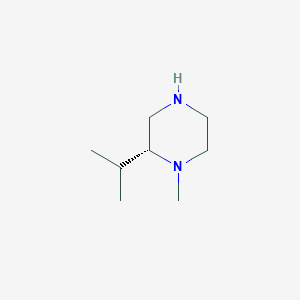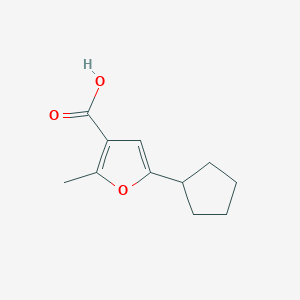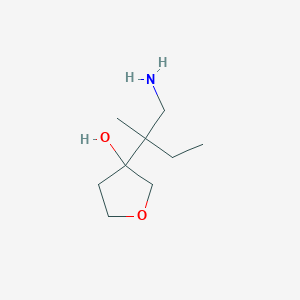![molecular formula C13H9F3O3 B13205919 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol This compound is characterized by the presence of a furan ring substituted with a trifluoromethoxyphenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various reagents to form the desired product .
Analyse Chemischer Reaktionen
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: This compound has a similar structure but lacks the furan ring, which may result in different chemical and biological properties.
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
The presence of the furan ring and the trifluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C13H9F3O3 |
|---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
1-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C13H9F3O3/c1-8(17)11-5-6-12(18-11)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,1H3 |
InChI-Schlüssel |
UXOIWMBXQHRWDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


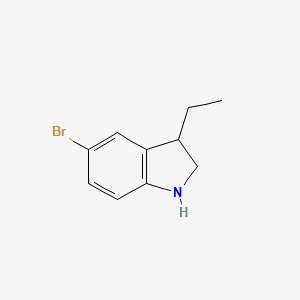

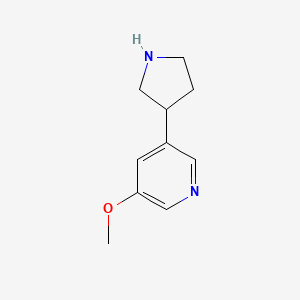

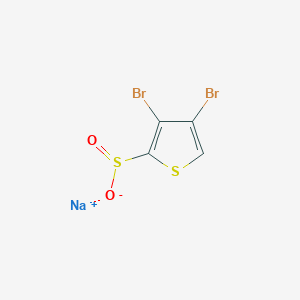
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
